

CAS number and molecular weight of 2-(Dimethylamino)benzonitrile

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-(Dimethylamino)benzonitrile

Cat. No.: B1330531

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An In-depth Technical Guide to 2-(Dimethylamino)benzonitrile

For Researchers, Scientists, and Drug Development Professionals

Core Compound Details: CAS Number and Molecular Weight

This technical guide provides a comprehensive overview of **2-(Dimethylamino)benzonitrile**, a substituted aromatic nitrile of interest in chemical synthesis and with potential applications in drug discovery. The definitive Chemical Abstracts Service (CAS) number for this compound is 20925-24-0.[\[1\]](#)[\[2\]](#) It has a molecular formula of $C_9H_{10}N_2$ and a molecular weight of 146.19 g/mol .[\[1\]](#)[\[2\]](#)

Physicochemical Properties

A summary of the key physicochemical properties for **2-(Dimethylamino)benzonitrile** is provided in the table below for quick reference. These properties are crucial for its handling, formulation, and application in various experimental settings.

Property	Value
CAS Number	20925-24-0 [1]
Molecular Formula	C ₉ H ₁₀ N ₂ [1]
Molecular Weight	146.19 g/mol [1]
IUPAC Name	2-(dimethylamino)benzonitrile
Synonyms	2-Dimethylamino-benzonitrile, N,N-Dimethylanthranilonitrile
Appearance	Crystals
Boiling Point	256.6 °C [2]
Melting Point	72-75 °C

Synthesis and Spectroscopic Characterization

While a specific, detailed experimental protocol for the synthesis of **2-(Dimethylamino)benzonitrile** is not readily available in the reviewed literature, a general approach can be inferred from the synthesis of related compounds, such as 5-dimethylamino-2-nitrobenzonitrile. A plausible synthetic route would involve the nucleophilic aromatic substitution of a suitable precursor, such as 2-fluorobenzonitrile or 2-chlorobenzonitrile, with dimethylamine.

A representative, though not specific, synthetic protocol for a related compound is the synthesis of 5-dimethylamino-2-nitrobenzonitrile. In this procedure, 5-chloro-2-nitrobenzonitrile is dissolved in dimethylformamide, and an aqueous solution of dimethylamine is added. The reaction mixture is stirred at room temperature, followed by precipitation, filtration, and washing to yield the final product.

The structural confirmation of **2-(Dimethylamino)benzonitrile** relies on standard spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

- ^1H NMR and ^{13}C NMR spectroscopy are essential for elucidating the chemical structure, confirming the positions of the dimethylamino and cyano groups on the benzene ring, and ensuring the purity of the compound.

Infrared (IR) Spectroscopy:

- IR spectroscopy would be used to identify the characteristic vibrational frequencies of the functional groups, notably the strong absorption band of the nitrile ($\text{C}\equiv\text{N}$) group, typically found in the range of $2220\text{-}2260\text{ cm}^{-1}$.

Mass Spectrometry (MS):

- Mass spectrometry is employed to determine the molecular weight and fragmentation pattern of the molecule, further confirming its identity.

Biological Activity and Potential Applications in Drug Development

2-(Dimethylamino)benzonitrile has been noted for its potential biological activities, making it a compound of interest for further investigation in drug development.

Anti-inflammatory Properties

There is an indication that **2-(Dimethylamino)benzonitrile** may possess anti-inflammatory properties through the inhibition of prostaglandin synthesis.^[2] Prostaglandins are key mediators of inflammation, and their inhibition is a common mechanism of action for non-steroidal anti-inflammatory drugs (NSAIDs). However, quantitative data, such as IC_{50} values for cyclooxygenase (COX) enzyme inhibition, are not currently available in the public domain and would be a critical area for future research to substantiate this claim.

Chemical Reactivity and Other Applications

Beyond its potential therapeutic applications, **2-(Dimethylamino)benzonitrile** is described as a reactive compound.^[2] This reactivity makes it a useful building block in organic synthesis. It has been utilized as a polymerization initiator and in the synthesis of metal carbonyls, which are compounds recognized for their high energy efficiency.^[2]

Experimental Protocols

Given the limited specific data on **2-(Dimethylamino)benzonitrile**, this section provides generalized experimental protocols that can be adapted for its study.

General Protocol for Synthesis via Nucleophilic Aromatic Substitution

This protocol is a general guideline and would require optimization for the specific synthesis of **2-(Dimethylamino)benzonitrile**.

- **Reaction Setup:** In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the starting material (e.g., 2-fluorobenzonitrile) in a suitable aprotic polar solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
- **Addition of Reagent:** Add an excess of dimethylamine (as a solution in a suitable solvent like THF or as a gas) to the reaction mixture. A base, such as potassium carbonate, may be added to neutralize the hydrofluoric acid formed during the reaction.
- **Reaction Conditions:** Heat the mixture to a temperature appropriate for the specific substrate, typically ranging from 80 to 150 °C, and monitor the reaction progress using thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
- **Work-up and Purification:** Upon completion, cool the reaction mixture to room temperature and pour it into water. Extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure. Purify the crude product by column chromatography on silica gel or by recrystallization.

In Vitro Cyclooxygenase (COX) Inhibition Assay

To investigate the potential anti-inflammatory activity of **2-(Dimethylamino)benzonitrile**, a COX inhibition assay would be a key experiment.

- **Enzyme Preparation:** Obtain purified COX-1 and COX-2 enzymes.
- **Assay Buffer:** Prepare an appropriate assay buffer (e.g., Tris-HCl buffer).

- Substrate and Inhibitor Preparation: Prepare a solution of the substrate (arachidonic acid) and various concentrations of the test compound (**2-(Dimethylamino)benzonitrile**).
- Assay Procedure: In a 96-well plate, add the enzyme, the test compound at different concentrations, and the assay buffer. Incubate for a predetermined time at the optimal temperature (e.g., 37 °C).
- Initiation of Reaction: Initiate the enzymatic reaction by adding the arachidonic acid substrate.
- Detection: Measure the production of prostaglandins using a suitable detection method, such as an enzyme immunoassay (EIA) kit that quantifies prostaglandin E₂ (PGE₂).
- Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound and determine the IC₅₀ value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%.

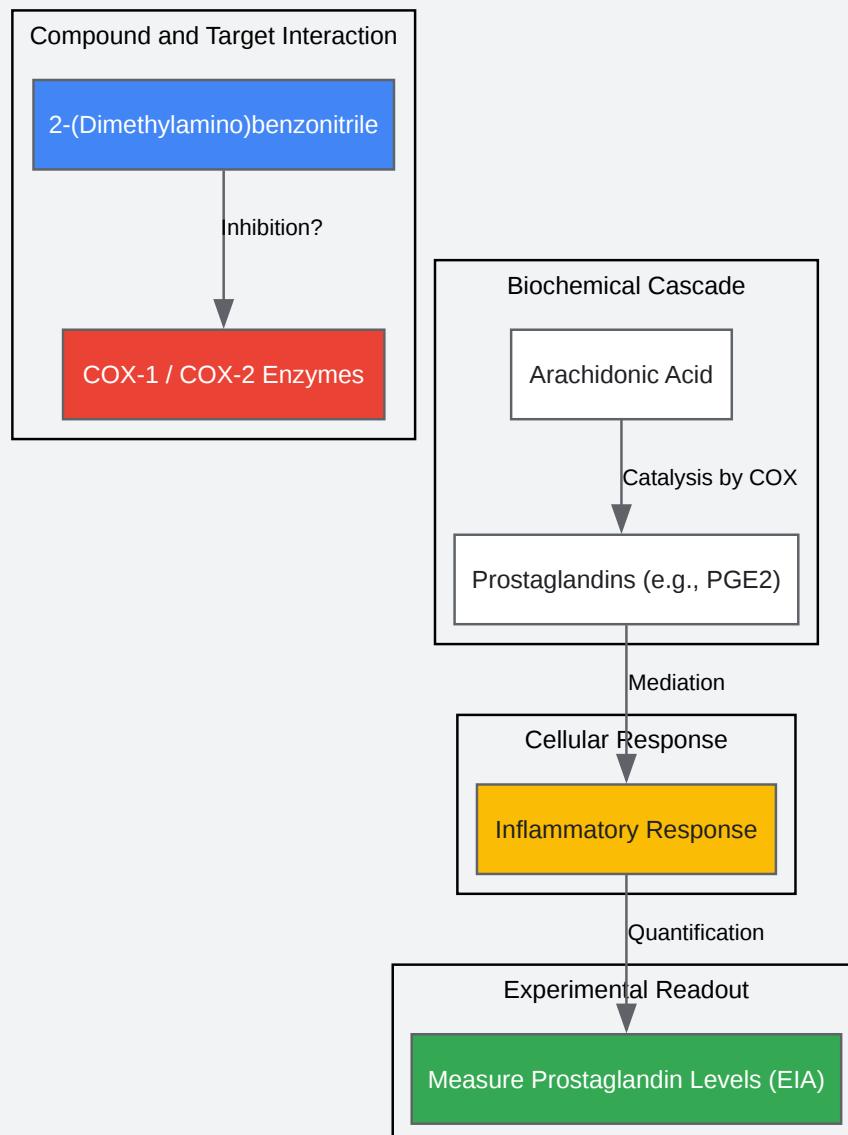
Signaling Pathway Analysis

Currently, there is no direct evidence linking **2-(Dimethylamino)benzonitrile** to specific signaling pathways. However, based on its putative anti-inflammatory action through prostaglandin synthesis inhibition, a logical starting point for investigation would be the arachidonic acid cascade and its downstream signaling.

Hypothesized Signaling Pathway Involvement

The diagram below illustrates a simplified logical workflow for investigating the potential impact of **2-(Dimethylamino)benzonitrile** on the prostaglandin synthesis pathway.

Logical Workflow for Investigating the Mechanism of Action of 2-(Dimethylamino)benzonitrile

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References

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- To cite this document: BenchChem. [CAS number and molecular weight of 2-(Dimethylamino)benzonitrile]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1330531#cas-number-and-molecular-weight-of-2-dimethylamino-benzonitrile]

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